2-(4-chlorophenyl)-N-(pyrimidin-2-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(pyrimidin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a pyrimidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(pyrimidin-2-yl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with pyrimidin-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(pyrimidin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide
- 2-(4-chlorophenyl)-N-(pyrimidin-4-yl)acetamide
- 2-(4-chlorophenyl)-N-(pyrimidin-5-yl)acetamide
Uniqueness
2-(4-chlorophenyl)-N-(pyrimidin-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyrimidin-2-yl group can enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10ClN3O |
---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C12H10ClN3O/c13-10-4-2-9(3-5-10)8-11(17)16-12-14-6-1-7-15-12/h1-7H,8H2,(H,14,15,16,17) |
InChI Key |
RHMYHGQXWBKCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CC2=CC=C(C=C2)Cl |
solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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